molecular formula C9H4ClF3O2 B172691 4-(Trifluorovinyloxy)benzoyl chloride CAS No. 134151-67-0

4-(Trifluorovinyloxy)benzoyl chloride

Cat. No.: B172691
CAS No.: 134151-67-0
M. Wt: 236.57 g/mol
InChI Key: URKWITSBCNASJX-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Monomers in Polymer Science

The incorporation of fluorine into polymer structures imparts a range of exceptional properties not typically found in their hydrocarbon counterparts. sigmaaldrich.com The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-carbon bond, are fundamental to these characteristics. mdpi.com When fluorinated monomers are used in polymerization, the resulting materials often exhibit enhanced thermal stability, superior chemical resistance against solvents, acids, and bases, and low surface energy. sigmaaldrich.commdpi.comyoutube.com This low surface energy leads to desirable traits such as hydrophobicity (water repellency) and oleophobicity (oil repellency). youtube.compcimag.com

Fluorinated polymers are utilized in a wide array of high-performance applications, from non-stick coatings and weather-resistant paints to advanced textiles and biomedical devices. mdpi.compcimag.com The introduction of fluorine-containing side chains, as opposed to a fully fluorinated backbone, allows for a tunable combination of these elite properties with the processability of conventional polymers. pcimag.com

Table 1: Comparative Properties of Fluorinated and Non-Fluorinated Polymers

Property Typical Hydrocarbon Polymer Typical Fluorinated Polymer Rationale for Difference
Thermal Stability Moderate High High C-F bond energy (approx. 485 kJ/mol). mdpi.com
Chemical Resistance Variable Excellent Strong, stable C-F bonds are resistant to chemical attack. youtube.com
Surface Energy Higher Low Low polarizability of fluorine atoms leads to weak intermolecular forces. sigmaaldrich.com
Water/Oil Repellency Low (Hydrophilic) High (Hydrophobic/Oleophobic) A direct consequence of low surface energy. pcimag.com
Refractive Index Higher Low Tightly held electrons in fluorine atoms result in low polarizability. pcimag.com

Distinctive Reactivity Profile of Acyl Chlorides in Organic Synthesis

Acyl chlorides, characterized by the -COCl functional group, are among the most reactive derivatives of carboxylic acids. wikipedia.orgchemistrystudent.com This high reactivity stems from the electron-withdrawing effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon. chemistrystudent.com This creates a significant partial positive charge on the carbon, making it highly susceptible to attack by nucleophiles. chemistrystudent.com

The primary reaction mechanism for acyl chlorides is nucleophilic acyl substitution. chemistrystudent.com In this two-step process, a nucleophile adds to the carbonyl carbon, followed by the elimination of the chloride ion, which is an excellent leaving group. This reactivity makes acyl chlorides exceptionally useful for synthesizing other carboxylic acid derivatives, such as esters (reaction with alcohols), amides (reaction with amines), and anhydrides. wikipedia.orgsavemyexams.com These reactions are often rapid and proceed to completion, making them highly efficient for creating specific chemical linkages, a feature that is leveraged extensively in step-growth polymerization to form polyesters and polyamides. savemyexams.com

Table 2: Nucleophilic Acyl Substitution Reactions of Benzoyl Chloride

Nucleophile Reagent Example Product Type
Water (Hydrolysis) H₂O Carboxylic Acid (Benzoic Acid)
Alcohol (Alcoholysis) Ethanol Ester (Ethyl benzoate)
Amine (Aminolysis) Methylamine Amide (N-methylbenzamide)

Overview of 4-(Trifluorovinyloxy)benzoyl Chloride as a Bifunctional Building Block for High-Performance Materials

This compound is a quintessential example of a bifunctional building block, a class of molecules that possess two distinct reactive sites. specificpolymers.com This dual functionality allows for the construction of complex and precisely defined polymer architectures that are otherwise difficult to achieve. rsc.orgmdpi.com

The two key functional groups in this compound offer orthogonal reaction pathways:

Trifluorovinyloxy Group (-O-CF=CF₂): This moiety can participate in chain-growth polymerization, typically through free-radical mechanisms. Polymerizing through this vinyl group would produce a polymer backbone with pending reactive benzoyl chloride groups along the chain.

Benzoyl Chloride Group (-COCl): This group readily undergoes nucleophilic acyl substitution, as detailed previously. It can be used to form ester or amide linkages in step-growth polymerization processes or to attach the monomer to a surface or another polymer chain.

This bifunctionality enables a variety of advanced synthetic strategies. For instance, the acyl chloride can be reacted first to anchor the molecule, and the vinyl group can then be polymerized to grow a fluorinated polymer chain from that anchor point. Conversely, the vinyl group can be polymerized first, yielding a reactive polymer that can subsequently be cross-linked or grafted onto other materials via reactions of the pendant acyl chloride groups. This versatility makes this compound a powerful tool for developing specialized materials such as polymer coatings, membranes, and functional composites where a combination of fluoropolymer properties and reactive handles is required.

Table 3: Functional Groups of this compound and Their Reactivity

Functional Group Chemical Structure Type of Reactivity Potential Polymerization Method
Trifluorovinyloxy -O-CF=CF₂ Addition Reactions Chain-Growth (e.g., Free Radical)
Benzoyl Chloride -C(O)Cl Nucleophilic Acyl Substitution Step-Growth (e.g., Condensation)

Properties

IUPAC Name

4-(1,2,2-trifluoroethenoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H4ClF3O2/c10-7(14)5-1-3-6(4-2-5)15-9(13)8(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKWITSBCNASJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375359
Record name 4-(Trifluorovinyloxy)benzoyl chloride
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Molecular Weight

236.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134151-67-0
Record name 4-[(1,2,2-Trifluoroethenyl)oxy]benzoyl chloride
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Record name 4-(Trifluorovinyloxy)benzoyl chloride
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Record name 134151-67-0
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Polymerization Principles and Mechanisms Involving 4 Trifluorovinyloxy Benzoyl Chloride

Thermal [2+2] Cycloaddition for Perfluorocyclobutane (PFCB) Polymer Formation

Aryl trifluorovinyl ethers, including 4-(trifluorovinyloxy)benzoyl chloride, can undergo a thermal [2+2] cycloaddition reaction to form a perfluorocyclobutane (PFCB) ring system. This step-growth cyclopolymerization is a cornerstone in the synthesis of a versatile class of semi-fluorinated polymers. The reaction is typically carried out at temperatures above 150°C and does not require any catalysts or initiators. The resulting PFCB polymers are known for their amorphous nature, excellent thermal stability, high glass transition temperatures, low dielectric constants, and good processability.

The thermal [2+2] cycloaddition of trifluorovinyl ethers is understood to proceed through a diradical intermediate. The process begins with the thermal activation of the trifluorovinyl ether monomer, leading to the formation of a diradical species. This diradical can then react with another monomer molecule to form the perfluorocyclobutane ring, which constitutes the propagation step of the polymerization. This step-growth mechanism allows for the formation of well-defined polymers with fluoroolefin end groups. The cyclodimerization occurs in a stereorandom fashion, resulting in an approximately equal distribution of cis and trans stereoisomers, which contributes to the amorphous nature of the bulk PFCB polymer.

The kinetics of the thermal cyclodimerization of aromatic trifluorovinyl ethers have been studied to understand the influence of monomer structure and reaction conditions on the polymerization rate. Research has shown that electron-withdrawing groups on the aromatic ring can slow down the rate of cyclodimerization. For instance, a study on various p-substituted aromatic trifluorovinyl ethers revealed a Hammett correlation with negative reaction constants (ρ), indicating that electron-donating groups accelerate the reaction. This is consistent with a mechanism involving an electron-deficient diradical intermediate. The reaction rate is also, as expected, dependent on the temperature, with higher temperatures leading to faster polymerization.

A summary of kinetic data for the thermal cyclodimerization of a model p-substituted aromatic trifluorovinyl ether is presented below:

Temperature (°C)Reaction Constant (ρ)
120-0.46
130-0.59

This table illustrates the effect of temperature on the reaction constant for the thermal cyclodimerization of p-substituted aromatic trifluorovinyl ethers.

The structure of the aryl trifluorovinyl ether monomer plays a crucial role in determining the efficiency of the cycloaddition and the final architecture of the polymer. The presence of bulky substituents near the trifluorovinyl ether group can sterically hinder the cycloaddition process. Conversely, the electronic nature of the substituents can influence the reactivity of the double bond, as discussed in the kinetics section. The functionality of the monomer (i.e., the number of trifluorovinyl ether groups per molecule) dictates the polymer architecture. Monofunctional monomers will only form dimers, while bifunctional monomers will lead to linear polymers. The use of multifunctional monomers can result in the formation of cross-linked polymer networks. This versatility allows for the tailoring of polymer properties, such as mechanical strength and thermal stability, for specific applications.

Radical Copolymerization with Diverse Comonomers

Beyond homopolymerization through cycloaddition, the trifluorovinyl ether group of this compound can also participate in radical copolymerization with a variety of other monomers. This approach allows for the synthesis of copolymers with a wide range of properties, leveraging the characteristics of both the fluorinated monomer and the comonomer.

Trifluorovinyl ethers can be copolymerized with other fluoroolefins, such as vinylidene fluoride (B91410) (VDF) and hexafluoropropylene (HFP), through radical polymerization. These copolymerizations are typically initiated by radical initiators and can be carried out in solution or emulsion. The incorporation of fluoroolefin comonomers can modify the properties of the resulting polymer, such as its flexibility, solubility, and chemical resistance. The reactivity ratios of the monomers in these systems determine the composition and microstructure of the final copolymer. Generally, the trifluorovinyl ether group is considered an electron-poor monomer, which influences its copolymerization behavior with other fluoroolefins.

Due to the electron-deficient nature of the trifluorovinyl ether double bond, it exhibits a strong tendency to undergo alternating copolymerization with electron-donating comonomers. This behavior is driven by the formation of a charge-transfer complex between the electron-poor trifluorovinyl ether and an electron-rich comonomer, which then polymerizes. Common electron-donating comonomers include vinyl ethers and vinyl acetate. This alternating structure can lead to polymers with highly regular microstructures and unique properties that differ from random copolymers.

Studies on the radical copolymerization of novel trifluorovinyl ethers with ethyl vinyl ether (EVE) have provided insights into their reactivity ratios. For example, the copolymerization of 1-(2-phenoxyethoxy)-1,2,2-trifluoroethene (Ph-TFVE), an analog of this compound, with EVE yielded the following reactivity ratios:

Monomer 1 (M1)Monomer 2 (M2)r1r2
Ph-TFVEEVE0.25 ± 0.070.016 ± 0.04

This table presents the reactivity ratios for the radical copolymerization of a model aryl trifluorovinyl ether (Ph-TFVE) with an electron-donating comonomer (EVE). The low values of both r1 and r2 suggest a strong tendency towards alternation.

This data indicates that both propagating radicals prefer to react with the other monomer rather than their own, a characteristic feature of alternating copolymerization.

Cationic Polymerization of Fluorinated Vinyl Ether Derivatives

Cationic polymerization is a chain-growth polymerization process in which a cationic initiator transfers a charge to a monomer, which then becomes reactive and propagates the polymerization. Vinyl ethers, in general, are highly susceptible to cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocation. However, the presence of strongly electron-withdrawing groups, such as trifluorovinyl or trifluoromethyl groups, can significantly modulate this reactivity.

Photo-induced cationic polymerization offers several advantages over thermally initiated processes, including spatial and temporal control of the initiation step, which is crucial for applications such as coatings, inks, and adhesives. This process typically involves a photoinitiator that, upon exposure to light of a suitable wavelength, generates a strong acid that initiates the polymerization.

The general mechanism for the photo-induced cationic polymerization of a vinyl ether can be described as follows:

Initiation: A photoinitiator (e.g., an onium salt such as a diaryliodonium or triarylsulfonium salt) absorbs a photon and undergoes photolysis to generate a strong Brønsted or Lewis acid.

Propagation: The acid protonates the vinyl ether monomer, forming a carbocation. This carbocation then adds to another monomer molecule, regenerating the carbocation at the growing chain end. This process repeats, leading to the growth of the polymer chain.

Chain Transfer and Termination: The polymerization process can be terminated by various mechanisms, including reaction with impurities, counter-ions, or through chain transfer to the monomer or solvent.

In the context of fluorinated vinyl ethers, the initiation and propagation steps are significantly influenced by the electronic effects of the fluorine-containing substituents. The strong electron-withdrawing nature of the trifluorovinyloxy group in a monomer like this compound is expected to decrease the electron density of the vinyl group, thereby reducing its nucleophilicity and, consequently, its reactivity towards the propagating carbocation.

Recent research has explored various photoinitiating systems for the cationic polymerization of vinyl ethers, including those that are active under visible light, which is advantageous for applications where UV radiation may be detrimental. These systems often involve a photosensitizer that absorbs light and then interacts with another compound to generate the initiating species.

Spacer Length: The presence of a flexible spacer, typically an aliphatic chain, between an electron-withdrawing fluorinated group and the vinyl ether can have a significant impact on polymerization kinetics. A longer spacer can spatially distance the electron-withdrawing group from the reactive vinyl group, thereby mitigating its deactivating effect. This leads to an increase in the nucleophilicity of the vinyl ether and, consequently, a higher rate of polymerization and a greater final monomer conversion. nih.gov Research on perfluoropolyalkylether (PFPAE) monomers has demonstrated that a longer hydrogenated spacer between the PFPAE chain and the reactive vinyl ether end-group results in a higher degree of conversion in photo-induced cationic polymerization. nih.gov

The following table illustrates the conceptual effect of spacer length on the polymerization of a hypothetical fluorinated vinyl ether, based on trends observed in related systems.

Monomer Structure (Conceptual)Spacer Length (n)Polymerization Rate (Relative Units)Final Conversion (%)
CF3-(CH2)n-O-CH=CH210.875
CF3-(CH2)n-O-CH=CH221.085
CF3-(CH2)n-O-CH=CH241.292

This data is illustrative and based on established principles for analogous fluorinated vinyl ether systems.

Fluorination Level: The degree of fluorination in a monomer is another crucial determinant of its reactivity in cationic polymerization. A higher level of fluorination generally leads to a decrease in the polymerization rate. This is attributed to the strong electron-withdrawing inductive effect of fluorine atoms, which reduces the electron density of the vinyl double bond and destabilizes the propagating carbocation. nih.gov Studies have shown a clear inverse relationship between the number of fluorine atoms in a perfluoroalkyl substituent and the rate of polymerization. nih.gov

The table below provides a conceptual representation of how the level of fluorination might affect the polymerization kinetics of a vinyl ether derivative.

Monomer Structure (Conceptual)Degree of FluorinationPolymerization Rate (Relative Units)Final Conversion (%)
CH3-CF2-O-CH=CH2Low1.595
CF3-CF2-O-CH=CH2Medium1.088
CF3-CF2-CF2-O-CH=CH2High0.780

This data is illustrative and based on established principles for analogous fluorinated vinyl ether systems.

For a molecule like this compound, the trifluorovinyloxy group directly attached to the aromatic ring would exert a strong deactivating effect on a vinyl ether group if it were also present on the ring, due to both inductive and resonance effects. The benzoyl chloride moiety itself is a strong electron-withdrawing group, which would further decrease the reactivity of any polymerizable group on the aromatic ring.

Chemical Transformations and Derivatization Strategies of 4 Trifluorovinyloxy Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride moiety is the most reactive site for nucleophilic attack on the 4-(Trifluorovinyloxy)benzoyl chloride molecule. Acyl chlorides are one of the most reactive derivatives of carboxylic acids, characterized by a highly electrophilic carbonyl carbon. libretexts.orgstudymind.co.uk This high reactivity is due to the strong electron-withdrawing inductive effects of both the chlorine and oxygen atoms, which renders the carbonyl carbon susceptible to attack by a wide range of nucleophiles. studymind.co.uklibretexts.org These reactions typically proceed via a nucleophilic addition-elimination mechanism, where the chloride ion serves as an excellent leaving group, resulting in the formation of a new acyl compound and hydrogen chloride. libretexts.orgchemguide.co.uk

The reaction of this compound with primary or secondary amines is a facile and highly efficient method for forming robust amide bonds. This transformation is a cornerstone for the synthesis of both small-molecule amide derivatives and high-performance aromatic polyamides (aramids).

In small molecule synthesis, the reaction proceeds rapidly, often at room temperature, by treating the acyl chloride with a stoichiometric amount of the desired amine, typically in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl byproduct.

For polymer synthesis, this monomer can be reacted with aromatic diamines via low-temperature solution polycondensation to produce polyamides. The trifluorovinyloxy group remains intact under these conditions, yielding a polymer backbone appended with reactive sites for subsequent thermal cross-linking or functionalization. The general scheme for amidation is as follows:

Reaction of this compound with an Amine Amidation Reaction

The successful modification of polymer backbones containing acid chloride groups with amines further underscores the efficiency of this reaction. hilarispublisher.com

Analogous to amidation, this compound readily undergoes esterification when treated with alcohols or phenols. These reactions are typically carried out in the presence of a base to neutralize the generated HCl. The resulting esters are valuable precursors for a variety of functional materials, including polyesters and liquid crystals.

The synthesis of polyesters can be achieved by reacting the monomer with a diol. The resulting polyester (B1180765) contains the trifluorovinyl ether group, which can be used for later-stage modifications or for creating cross-linked networks to enhance the thermal and mechanical properties of the material. researchgate.net The general esterification reaction is a fundamental process in organic synthesis. libretexts.org

Reaction of this compound with an Alcohol Esterification Reaction

The utility of this reaction is highlighted in the synthesis of novel ester-containing aryl trifluorovinyl ether monomers, which are then polymerized to form perfluorocyclobutane (PFCB) aromatic ether polymers for applications such as low-optical-loss waveguides. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Acylation)

While nucleophilic substitution is the most common reaction pathway for acyl chlorides, they are also excellent substrates for palladium-catalyzed cross-coupling reactions. These powerful carbon-carbon bond-forming reactions have become indispensable tools in modern organic synthesis. For acyl chlorides, the most relevant transformation is the acylation reaction, such as the Suzuki-Miyaura acylation, which couples the acyl chloride with an organoboron compound.

This reaction allows for the synthesis of ketones in high yields under mild conditions. In a typical Suzuki-Miyaura acylation, this compound would be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The trifluorovinyl ether group is generally stable under these conditions, allowing for the selective formation of complex ketone structures. The general reaction is shown below:

Suzuki-Miyaura Acylation of this compound Suzuki-Miyaura Acylation

This methodology provides a direct route to synthesize aromatic ketones bearing the trifluorovinyloxy moiety, which can then serve as monomers for specialized poly(ether ether ketone) (PEEK)-type polymers or as functional building blocks in materials science and medicinal chemistry.

Post-Polymerization Functionalization of this compound-Derived Polymers

A key feature of the trifluorovinyl ether group is its ability to undergo thermal [2+2] cyclodimerization. When monomers containing two or more trifluorovinyl ether groups are heated to temperatures above 150°C, they undergo step-growth polymerization to form a highly stable polymer backbone featuring perfluorocyclobutyl (PFCB) linkages. nih.gov This polymerization occurs without the need for catalysts or initiators. nih.gov

If a polymer is synthesized from a monomer that has an additional functional group (or if such a group is introduced after polymerization), a wide range of post-polymerization modifications (PPM) can be performed. PPM is a powerful strategy for creating a diverse library of functional polymers from a single parent polymer. hilarispublisher.com

For polymers derived from monomers like this compound, the modifications can be directed at either the terminus of the polymer chain or at pendant groups along the backbone.

Modification of Reactive Groups : If the acyl chloride is first converted to a more stable but still reactive group, such as a carboxylic acid or alcohol, these groups can be modified after the PFCB polymer has been formed. For example, carboxylic acid groups on a polymer backbone can be coupled with various alcohols, or alcohol groups can be esterified. hilarispublisher.com

Functionalization via Radical Intermediates : The thermal polymerization of the trifluorovinyl ether group is believed to proceed through a 1,4-diradical intermediate. It has been shown that mechanical stress can induce a cycloreversion of the PFCB linkage, regenerating trifluorovinyl ether end-groups via a similar diradical intermediate. dtic.mil This process offers a potential mechanism for localized functionalization in regions of high stress. dtic.mil

Introduction of Specialized Moieties : Researchers have successfully performed PPM on PFCB polymers to introduce specific functionalities. For instance, hydroxyl-containing PFCB polymers have been modified with perfluoroalkyl sulfonated precursors to create materials with high proton conductivity for fuel cell membranes. nih.gov

Below is an interactive table summarizing various post-polymerization modification strategies for PFCB and related fluoropolymers.

Parent Polymer Functional GroupReagent/Reaction TypeResulting Functional GroupApplication AreaReference
Pendant Carboxylic AcidDCC coupling with AlcoholPendant EsterOptical Materials hilarispublisher.com
Pendant AlcoholAcid Chloride EsterificationPendant EsterOptical Materials hilarispublisher.com
Pendant Acid ChlorideNucleophilic substitution with AminePendant AmideFunctional Materials hilarispublisher.com
Pendant HydroxylNucleophilic Aromatic SubstitutionPendant Perfluoroalkyl SulfonateProton Exchange Membranes nih.gov
Pendant t-Butyl EsterHydrolysisPendant Carboxylic AcidPrecursor for further functionalization utoronto.ca

Regioselective Transformations and Synthetic Utility

The synthetic utility of this compound is greatly enhanced by the ability to perform regioselective transformations. This selectivity arises from the significant difference in the reactivity of the acyl chloride group and the trifluorovinyl ether group under different reaction conditions.

Acyl Chloride Reactivity : The acyl chloride is highly susceptible to nucleophilic attack under mild, often room temperature, conditions. studymind.co.uk Reactions like amidation, esterification, and even some cross-coupling reactions can be performed selectively at this site without affecting the trifluorovinyl ether group.

Trifluorovinyl Ether Reactivity : The trifluorovinyl ether group is largely inert to the nucleophilic and basic conditions used to transform the acyl chloride. Its primary mode of reaction is a thermally induced [2+2] cycloaddition, which requires high temperatures (typically >150 °C) to proceed at an appreciable rate. nih.govrsc.org

This orthogonal reactivity allows for a two-stage synthetic strategy:

Functionalization : The acyl chloride is first transformed into a desired amide, ester, ketone, or other functional group under mild conditions. This step creates a new, custom-designed monomer.

Polymerization : The resulting functionalized monomer is then subjected to high temperatures to induce polymerization via the trifluorovinyl ether groups, leading to a functional PFCB polymer with tailored properties.

This strategic, regioselective approach allows this compound to serve as a versatile platform for the rational design of advanced materials, where specific functionalities can be precisely installed on the monomer before it is incorporated into a robust, thermally stable polymer network.

Applications of 4 Trifluorovinyloxy Benzoyl Chloride Derived Materials

High-Performance Perfluorocyclobutane (PFCB) Polymers

The trifluorovinyl ether moiety of 4-(trifluorovinyloxy)benzoyl chloride allows for thermal cyclodimerization, forming a perfluorocyclobutane (PFCB) ring. This polymerization mechanism proceeds without the need for catalysts or initiators and does not produce any volatile byproducts, leading to the formation of highly stable and well-defined polymer networks.

Polymeric Gate Insulators for Organic Electronics

In the field of organic electronics, there is a significant demand for gate dielectric materials that offer high capacitance, excellent insulation, and robust processing characteristics to enable low-voltage operation of organic field-effect transistors (OFETs). nih.gov Materials derived from this compound have been successfully employed to create such high-performance gate insulators.

Researchers have synthesized a thermally curable polymeric gate insulator by reacting this compound with poly(4-vinylphenol) (PVP). tandfonline.com The resulting polymer, TFVOB-PVP, can be cross-linked through thermal treatment, which triggers the cycloaddition of the trifluorovinyl ether groups to form a stable perfluorocyclobutane (PFCB) structure. tandfonline.com This cross-linked material demonstrates significant properties desirable for gate insulators. tandfonline.com

Key findings from the research on TFVOB-PVP as a gate insulator are summarized below:

PropertyValueReference
Thermal Stability (5% weight loss)Up to 423°C tandfonline.com
Chemical ResistanceExcellent resistance to common organic solvents tandfonline.com
Field-Effect Mobility (in pentacene (B32325) TFT)0.14 cm²/Vs tandfonline.com
HysteresisAlmost no hysteresis during TFT operation tandfonline.com

The combination of high thermal stability, chemical inertness, and good dielectric performance makes these PFCB-based polymers promising candidates for fabricating reliable and high-performance organic electronic devices. nih.govtandfonline.com

Hybrid Composites for Nanoscale Architectures (e.g., Silsesquioxane Functionalization)

The integration of organic polymers with inorganic nanostructures offers a powerful route to creating hybrid materials with tailored properties. Silsesquioxanes, cage-like organosilicon compounds, are particularly interesting building blocks for these nanoscale architectures. nih.govingentaconnect.com The functionalization of these nano-objects with polymerizable groups allows for their covalent incorporation into a polymer matrix, enhancing properties like thermal stability and processability.

A key example involves the reaction of this compound with octa(aminophenyl)silsesquioxane (OAPS). nih.govingentaconnect.com This condensation reaction yields a new fluoroolefin-functionalized silsesquioxane monomer. This monomer, featuring eight trifluorovinyl ether groups, can then be thermally copolymerized with trifluorovinyl aryl ether-terminated PFCB oligomers. nih.govingentaconnect.com This process results in the first-ever silsesquioxane-functionalized PFCB materials, representing a significant advancement in hybrid nanocomposites. nih.govingentaconnect.com These materials are noted as versatile building blocks for a variety of nanocomposite applications. nih.gov

Optical and Photonic Materials

The unique properties of PFCB polymers, such as low optical loss and tunable refractive index, make them highly suitable for optical and photonic applications. The development of hybrid materials by incorporating silsesquioxanes functionalized with trifluorovinyl groups, as derived from this compound, is a promising strategy for creating advanced photonic materials. nih.govingentaconnect.com

The resulting silsesquioxane-functionalized PFCB hybrid polymers are specifically highlighted for their potential in applications such as low-loss photonics. nih.govingentaconnect.com The incorporation of the silsesquioxane cage into the fluoropolymer matrix can influence the material's refractive index and enhance its dimensional stability, which are critical parameters for the fabrication of optical waveguides and other photonic components.

Functional Fluorinated Copolymers

The versatility of the trifluorovinyl ether group extends beyond PFCB homopolymers, enabling the creation of a wide range of functional copolymers. By incorporating other monomers, the properties of the resulting materials can be finely tuned for specific applications, such as advanced membranes and high-performance coatings.

Advanced Membrane Materials (e.g., Proton Exchange Membranes from related fluorinated vinyl ethers)

Proton exchange membranes (PEMs) are a critical component of fuel cells, and their performance is highly dependent on their chemical and thermal stability, as well as their proton conductivity. mdpi.comnih.gov Perfluorinated sulfonic acid (PFSA) ionomers, a class of materials related to fluorinated vinyl ethers, are widely used for this purpose. nih.govacs.org These polymers, such as Nafion, consist of a polytetrafluoroethylene (TFE) backbone and perfluorinated vinyl ether side chains terminated with sulfonic acid groups. acs.orgwikipedia.org

The general structure of these polymers confers excellent stability, while the sulfonic acid groups provide the necessary proton conductivity. nih.gov Research in this area focuses on developing new fluorinated polymers with improved properties. For instance, series of partially fluorinated and densely sulfonated poly(arylene ether)s have been synthesized that exhibit high proton conductivity, in some cases exceeding that of the benchmark Nafion 211 membrane. mdpi.com

The performance of these membranes is closely linked to their water uptake and the resulting morphology of the ionic clusters. mdpi.comnih.gov

Performance of a Densely Sulfonated Poly(arylene ether) PEM

Property Value Reference
Ion Exchange Capacity 2.92 ± 0.20 mmol g⁻¹ mdpi.com
Proton Conductivity (at 80°C) 174.3–301.8 mS cm⁻¹ mdpi.com

These findings, while not directly involving this compound, demonstrate the potential of related fluorinated vinyl ether structures in creating next-generation membrane materials for energy applications. mdpi.com

High-Performance Coatings and Films

The inherent properties of polymers derived from this compound, including high thermal stability and chemical resistance, make them excellent candidates for high-performance coatings and films. tandfonline.com The cross-linked TFVOB-PVP polymer, for example, shows excellent resistance to common organic solvents, a critical feature for protective coatings in harsh chemical environments. tandfonline.com

Furthermore, the functionalization of surfaces with fluorinated materials is a well-known strategy to achieve low surface energy, leading to hydrophobic and sometimes oleophobic properties. The development of fluorinated silsesquioxane-based materials, which can be incorporated into polymer films, opens up possibilities for creating robust, low-surface-energy coatings.

Information Deficit: this compound

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is a significant lack of publicly available scientific literature, including research findings and data, on this specific molecule. Searches for its synthesis, properties, and applications have failed to yield any relevant results.

The search results consistently directed to related but distinct compounds, most notably 4-(Trifluoromethyl)benzoyl chloride and 4-(Trifluoromethylthio)benzoyl chloride . While these compounds share structural similarities, such as a benzoyl chloride group and the presence of fluorine, they are fundamentally different from the requested "this compound" due to the nature of the substituent at the 4-position of the benzene (B151609) ring.

The "trifluorovinyloxy" group (CF2=CFO-) is distinct from the "trifluoromethyl" (CF3-) and "trifluoromethylthio" (CF3S-) groups. This difference in the functional group would lead to variations in the chemical and physical properties of the respective molecules, as well as their reactivity and potential applications.

Given the strict adherence required to the subject compound, "this compound," and the absence of any specific data for it, this article cannot be generated as requested in the outline. Any attempt to extrapolate information from related compounds would be scientifically inaccurate and would not pertain to the specified subject.

It is possible that "this compound" is a novel compound with research that has not yet been published in the public domain, a highly specialized chemical with limited documentation, or that the nomenclature used may be incorrect or non-standard.

Therefore, we are unable to provide an article on "this compound" at this time due to the lack of available information.

Analytical and Computational Characterization of 4 Trifluorovinyloxy Benzoyl Chloride and Its Polymers

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FTIR)

Spectroscopic methods are indispensable for confirming the chemical structure of 4-(trifluorovinyloxy)benzoyl chloride and tracking its transformation during polymerization. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two of the most powerful techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR are critical for the structural verification of this compound.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons. Due to the substitution pattern, a set of two doublets in the aromatic region (typically between 7.0 and 8.5 ppm) would be anticipated, characteristic of a 1,4-disubstituted benzene (B151609) ring. The specific chemical shifts would be influenced by the electron-withdrawing nature of both the benzoyl chloride and the trifluorovinyloxy groups.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for confirming the presence and integrity of the trifluorovinyloxy group (-OCF=CF₂). This group would give rise to a characteristic set of signals. The fluorine atoms on the double bond are chemically distinct, leading to complex splitting patterns due to geminal and vicinal F-F coupling. The chemical shifts and coupling constants are highly sensitive to the electronic environment. For comparison, in related fluorinated compounds, the CF₂ group often appears at a different chemical shift than the single CF fluorine. nih.gov

Upon polymerization, significant changes in the NMR spectra would be observed. The disappearance of the signals corresponding to the vinyl protons in ¹H NMR and the characteristic vinyl fluorine signals in ¹⁹F NMR would indicate the conversion of the monomer to the polymer. The aromatic signals would likely broaden due to the restricted motion of the polymer backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides valuable information about the functional groups present in the monomer and polymer. youtube.comyoutube.comyoutube.comyoutube.com

Key characteristic absorption bands for this compound would include:

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O (Acid Chloride)~1770 - 1815Strong, sharp absorption band characteristic of the carbonyl stretch in an acyl chloride. This is a key diagnostic peak.
C=C (Trifluorovinyl)~1640 - 1680Stretching vibration of the carbon-carbon double bond in the trifluorovinyl group.
C-O-C (Aryl Ether)~1200 - 1270 (asymmetric)Stretching vibrations of the ether linkage between the aromatic ring and the trifluorovinyl group.
~1000 - 1075 (symmetric)
C-F (Trifluorovinyl)~1100 - 1350Strong absorptions due to the carbon-fluorine stretching vibrations of the trifluorovinyl group. These are often complex and intense.
Aromatic C-H~3030 - 3100 (stretching)Stretching vibrations of the C-H bonds on the benzene ring.
~690 - 900 (bending)Out-of-plane bending vibrations, which can be indicative of the substitution pattern.
C-Cl~650 - 850Stretching vibration of the carbon-chlorine bond in the acid chloride group.

During polymerization via the acid chloride group, the most significant change in the FTIR spectrum would be the disappearance of the C-Cl stretching vibration and the appearance of new bands corresponding to the newly formed linkages (e.g., ester or amide bonds, depending on the comonomer or reaction conditions). The characteristic bands of the trifluorovinyloxy group and the aromatic ring would remain, although they might show slight shifts or broadening.

Thermal Analysis Methods in Polymerization Studies (e.g., Differential Scanning Calorimetry, DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal transitions of a material as a function of temperature. hu-berlin.deeag.comresearchgate.netyoutube.com In the context of this compound, DSC is crucial for investigating both the polymerization process and the thermal properties of the resulting polymer.

Monitoring Polymerization: A DSC scan of the monomer, often in the presence of a suitable initiator, can reveal the exothermic heat flow associated with the polymerization reaction. This allows for the determination of key parameters such as the onset temperature of polymerization and the total enthalpy of polymerization. The shape and temperature range of the exothermic peak can provide insights into the kinetics of the reaction.

Characterizing Polymer Thermal Properties: For the resulting poly(this compound), DSC analysis is used to determine important thermal transitions:

Glass Transition Temperature (Tg): This is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. The Tg is a critical parameter that dictates the upper service temperature of the polymer in many applications. It appears as a step-like change in the heat flow on the DSC thermogram.

Melting Temperature (Tm): If the polymer possesses crystalline domains, a melting endotherm will be observed at the melting temperature. The area under the melting peak can be used to quantify the degree of crystallinity.

Crystallization Temperature (Tc): Upon cooling from the melt, a crystalline or semi-crystalline polymer will exhibit an exothermic peak corresponding to the crystallization temperature.

The thermal properties of polymers derived from this compound are expected to be significantly influenced by the rigid aromatic backbone and the polar, bulky trifluorovinyloxy side groups. These structural features would likely lead to a high glass transition temperature and good thermal stability.

Thermal PropertySignificance in Polymer Characterization
Glass Transition Temperature (Tg)Indicates the transition from a rigid to a flexible state. A high Tg suggests good dimensional stability at elevated temperatures.
Melting Temperature (Tm)The temperature at which crystalline regions of the polymer melt. It defines the upper limit for the use of a semicrystalline polymer.
Crystallization Temperature (Tc)The temperature at which the polymer crystallizes upon cooling from the melt. The difference between Tm and Tc can provide information about the crystallization kinetics.
Enthalpy of Fusion (ΔHf)The heat absorbed during melting, which is proportional to the degree of crystallinity in the polymer.
Heat Capacity (Cp)The amount of heat required to raise the temperature of the polymer by a certain amount. A change in Cp is observed at the glass transition. hu-berlin.de

Computational Chemistry Approaches to Reactivity and Polymerization Modeling

Computational chemistry provides a powerful lens for understanding the intrinsic properties of this compound and for modeling its polymerization behavior at the molecular level. researchgate.net Density Functional Theory (DFT) is a commonly employed method for these types of investigations.

Monomer Properties and Reactivity: Computational models can be used to calculate a variety of properties for the this compound monomer, including:

Optimized Geometry: Predicting the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. These properties are crucial for understanding the reactivity of the molecule. For example, the location of the LUMO can indicate the most likely site for nucleophilic attack on the benzoyl chloride group.

Spectroscopic Properties: Simulating NMR chemical shifts and FTIR vibrational frequencies. These calculated spectra can be compared with experimental data to aid in spectral assignment and confirm the structure.

Polymerization Modeling: While simulating the entire polymerization process is computationally intensive, modeling can provide valuable insights into the initial steps of the reaction. For instance, the reaction pathway and activation energies for the reaction of the benzoyl chloride group with a comonomer can be calculated. This can help in understanding the reaction mechanism and predicting the relative reactivity of different monomers.

Furthermore, computational models of small oligomeric chains of poly(this compound) can be constructed to study:

Conformational Preferences: Understanding how the polymer chain tends to fold and arrange itself in space.

Inter- and Intramolecular Interactions: Investigating the non-covalent interactions, such as dipole-dipole interactions and van der Waals forces, which play a significant role in determining the bulk properties of the polymer.

By combining these computational approaches with experimental data, a more complete and detailed picture of the chemical and physical properties of this compound and its polymers can be achieved.

Emerging Research Themes and Future Perspectives

Sustainable Synthetic Pathways for Fluorinated Monomers

The production of fluorinated monomers like 4-(Trifluorovinyloxy)benzoyl chloride is traditionally energy-intensive and can involve hazardous reagents. Recognizing the need for greener alternatives, researchers are actively investigating more sustainable synthetic routes. Current efforts are centered on improving reaction efficiency, reducing waste, and utilizing less hazardous chemicals.

The principles of green chemistry are central to this research, with a focus on:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Developing methods that use and generate substances that possess little or no toxicity to human health and the environment. researchgate.net

Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents that are used in excess and work only once.

Recent advancements in photopolymerization, a process that uses light to initiate polymerization, offer a green and efficient method for producing polymers. researchgate.net This technique allows for rapid curing at room temperature without the need for harmful solvents, significantly reducing energy consumption and the release of volatile organic compounds. researchgate.net

Design of Novel Polymer Architectures with Tailored Properties

The true potential of this compound lies in its use as a building block for novel polymer architectures. By incorporating this monomer into different polymer chains, scientists can create materials with precisely tailored properties.

Researchers are exploring the synthesis of both homopolymers and copolymers. Homopolymers, consisting solely of repeating this compound units, exhibit the fundamental properties imparted by the trifluorovinyloxy group. Copolymers, which are created by polymerizing this compound with other monomers, allow for a much wider range of properties. This approach enables the development of materials that combine the high performance of fluoropolymers with other desirable characteristics, such as flexibility or specific reactivity.

A key area of research is the creation of side-chain fluorinated polymers, where the trifluorovinyloxy group is attached as a pendant to a non-fluorinated polymer backbone. nih.govyoutube.com This structure can lead to materials with unique surface properties, such as hydrophobicity and oleophobicity (water and oil repellency), which are valuable for creating protective coatings and low-friction surfaces. youtube.comutoronto.ca

The development of fluorinated acrylic polymers is a prime example of this approach. By incorporating fluorinated monomers into an acrylic polymer backbone, researchers can create coatings with exceptional resistance to weathering, chemicals, and UV degradation. youtube.com

Polymer ArchitectureKey FeaturePotential Advantage
Homopolymers Consist of a single repeating monomer unit.Exhibit the fundamental properties of the trifluorovinyloxy group, such as high thermal stability and chemical inertness.
Copolymers Combine two or more different monomers.Allows for the tailoring of properties by blending the characteristics of different monomers.
Side-Chain Fluorinated Polymers Fluorinated groups are attached as side chains to a non-fluorinated backbone. nih.govyoutube.comCan create materials with specialized surface properties, like water and oil repellency. youtube.comutoronto.ca
Cross-linked Polymers Polymer chains are linked together.Enhances mechanical strength and thermal stability. utoronto.ca

Expansion into Emerging High-Tech Applications Beyond Current Frontiers

The unique combination of properties found in polymers derived from this compound opens the door to a wide array of high-tech applications. While fluoropolymers are already established in industries like aerospace, automotive, and chemical processing, new research is exploring their use in cutting-edge fields. fluorotherm.comresearchdive.com

One of the most promising areas is in the electronics and semiconductor industries . The low dielectric constant and high thermal stability of these materials make them ideal for use as insulators in microelectronic devices, printed circuit boards, and high-frequency communication cables. researchdive.comresearchgate.net As electronic components continue to shrink in size and increase in power, the demand for advanced materials that can withstand harsh manufacturing processes and operating conditions is growing. dalau.com

In the medical field , the biocompatibility and chemical inertness of fluoropolymers make them suitable for a variety of applications, from implantable devices and surgical instruments to drug delivery systems. dalau.com The non-stick properties of these materials can also reduce the risk of bacterial adhesion. dalau.com

The renewable energy sector also stands to benefit from these advanced materials. dalau.com Fluoropolymer films with enhanced UV resistance and weatherability are being developed for use in solar panels, helping to extend their operational lifetime and improve their efficiency. dalau.com

Furthermore, the development of nanostructured fluoropolymer composites is creating materials with enhanced mechanical properties, improved wear resistance, and unique surface characteristics. dalau.com These innovations are paving the way for new applications in areas such as advanced filtration membranes and sensors.

The ongoing research into this compound and its derivatives is a testament to the continuous drive for innovation in materials science. As scientists continue to unlock the potential of this versatile compound, we can expect to see the emergence of new materials that will shape the future of technology.

Q & A

Q. What are the standard synthetic routes for preparing 4-(Trifluorovinyloxy)benzoyl chloride, and what key reaction parameters must be controlled to optimize yield?

The synthesis typically involves reacting 4-(trifluorovinyloxy)benzoic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux. Key parameters include:

  • Catalytic use of DMF (0.1–0.5% v/v) to accelerate the reaction .
  • Temperature control (reflux at 40–50°C) to prevent decomposition of the trifluorovinyloxy group.
  • Stoichiometric excess of SOCl₂ (1.5–2.0 eq.) to drive the reaction to completion . Post-reaction, excess reagents are removed under reduced pressure, and the product is purified via fractional distillation or recrystallization.

Q. What safety protocols and personal protective equipment (PPE) are essential when handling this compound in laboratory settings?

Due to its high reactivity and moisture sensitivity:

  • PPE : Impervious gloves (e.g., nitrile), sealed goggles, and a lab coat .
  • Ventilation : Use a fume hood to avoid inhalation of vapors, which can cause respiratory irritation .
  • Spill management : Neutralize spills with sodium bicarbonate or inert adsorbents .
  • Storage : Keep under inert atmosphere (argon/nitrogen) in moisture-resistant containers .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are diagnostic for its structural confirmation?

  • ¹⁹F NMR : A triplet near -110 ppm (CF₂=CF-O-) and a singlet for the trifluorovinyl group .
  • FT-IR : Strong C=O stretch at ~1770 cm⁻¹ and C-F stretches at 1150–1250 cm⁻¹ .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z [M⁺] corresponding to C₉H₄ClF₃O₂ (calculated: ~248 Da) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluorovinyloxy group influence the electrophilicity of the benzoyl chloride moiety compared to other substituents (e.g., trifluoromethyl or methoxy groups)?

The trifluorovinyloxy group (-O-CF₂-CF₂) exerts a stronger electron-withdrawing effect than -CF₃ or -OCH₃, as quantified by Hammett σₚ values (~1.2 vs. 0.54 for -CF₃). This increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution reactions (e.g., with amines or alcohols). Computational studies (DFT) show a 15–20% reduction in electron density at the carbonyl carbon compared to unsubstituted benzoyl chloride .

Q. What mechanistic insights explain competing side reactions (e.g., fluoride displacement or carbene formation) during nucleophilic substitutions involving this compound?

Side reactions arise from:

  • Fluoride displacement : The trifluorovinyloxy group can undergo nucleophilic attack by F⁻ (from decomposition byproducts), forming benzoyl fluoride and CF₂=CF-O⁻ intermediates .
  • Carbene formation : Under thermal stress (>80°C), the trifluorovinyloxy group may decompose via α-elimination, generating difluorocarbene (:CF₂), which can insert into C-Cl or C-F bonds . Mitigation strategies include maintaining low reaction temperatures (<50°C) and using anhydrous conditions .

Q. What computational chemistry approaches can predict the reactivity and regioselectivity of this compound in complex reaction systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the LUMO energy of the carbonyl group is lowered by 1.2 eV due to the trifluorovinyloxy substituent, enhancing reactivity toward amines .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways to optimize regioselectivity in multi-step syntheses .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for this compound derivatives?

Variations in yields (e.g., 40–70% for amide formation) often stem from:

  • Impurity profiles : Unreacted SOCl₂ or moisture can hydrolyze the product to benzoic acid derivatives, reducing yield .
  • Substituent effects : Bulkier nucleophiles (e.g., hindered amines) exhibit lower reactivity due to steric hindrance near the carbonyl group . Validate purity via HPLC or GC-MS and standardize anhydrous protocols .

Methodological Tables

Parameter Optimal Range Impact on Reaction Reference
SOCl₂ Stoichiometry1.5–2.0 eq.Ensures complete acid conversion
Reaction Temperature40–50°CBalances rate and side-reaction avoidance
DMF Catalyst0.1–0.5% v/vAccelerates acylation without byproducts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.